molecular formula C17H14FN5S B357979 4-(4-fluorophenyl)-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 902019-77-6

4-(4-fluorophenyl)-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B357979
CAS No.: 902019-77-6
M. Wt: 339.4g/mol
InChI Key: KOKVLYWTAZHZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a combination of pyrido, thieno, triazolo, and pyrimidine rings. The presence of a fluorophenyl group and a methyl group further enhances its chemical properties. This compound has garnered interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and selectivity . Additionally, the use of catalysts and specific solvents can be optimized to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of rings and substituents, which confer distinct biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for targeted cancer therapies .

Properties

CAS No.

902019-77-6

Molecular Formula

C17H14FN5S

Molecular Weight

339.4g/mol

IUPAC Name

4-(4-fluorophenyl)-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H14FN5S/c1-22-7-6-12-13(8-22)24-17-14(12)16-20-15(21-23(16)9-19-17)10-2-4-11(18)5-3-10/h2-5,9H,6-8H2,1H3

InChI Key

KOKVLYWTAZHZAW-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)F

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)F

Origin of Product

United States

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